6-Chloro-7-methoxy-1-methyl-9H-beta-carboline
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Overview
Description
6-Chloro-7-methoxy-1-methyl-9H-beta-carboline is a synthetic derivative of the beta-carboline family, which is known for its diverse biological activities. This compound is characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 7th position, and a methyl group at the 1st position on the beta-carboline skeleton. Beta-carbolines are a class of indole alkaloids that have been studied for their potential therapeutic applications, including anti-inflammatory, neuroprotective, and antitumor activities .
Preparation Methods
The synthesis of 6-Chloro-7-methoxy-1-methyl-9H-beta-carboline typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate indole derivative.
Chlorination: The indole derivative is chlorinated at the 6th position using reagents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The chlorinated intermediate is then subjected to methoxylation at the 7th position using methanol in the presence of a base like sodium methoxide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
6-Chloro-7-methoxy-1-methyl-9H-beta-carboline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex beta-carboline derivatives with potential pharmacological activities.
Biology: This compound has shown promise in modulating biological pathways, making it a candidate for studying cellular processes and signaling mechanisms.
Medicine: Research has indicated its potential as an anti-inflammatory, neuroprotective, and antitumor agent.
Mechanism of Action
The mechanism of action of 6-Chloro-7-methoxy-1-methyl-9H-beta-carboline involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as an inhibitor of enzymes such as monoamine oxidase A, which is involved in the breakdown of neurotransmitters like serotonin and dopamine.
Receptor Modulation: The compound can modulate receptors such as serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant effects.
Signal Transduction: It affects signal transduction pathways by interacting with kinases and other signaling proteins, thereby influencing cellular responses to external stimuli.
Comparison with Similar Compounds
6-Chloro-7-methoxy-1-methyl-9H-beta-carboline can be compared with other beta-carboline derivatives, such as:
Harmine: A naturally occurring beta-carboline with similar structural features but lacking the chlorine and methoxy groups.
Harmaline: Another natural beta-carboline that differs in its substitution pattern.
9-Methyl-beta-carboline: A synthetic derivative with a methyl group at the 9th position, known for its neuroprotective and cognitive-enhancing effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other beta-carbolines .
Properties
CAS No. |
606928-38-5 |
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Molecular Formula |
C13H11ClN2O |
Molecular Weight |
246.69 g/mol |
IUPAC Name |
6-chloro-7-methoxy-1-methyl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C13H11ClN2O/c1-7-13-8(3-4-15-7)9-5-10(14)12(17-2)6-11(9)16-13/h3-6,16H,1-2H3 |
InChI Key |
SADZEFVTUDJBOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC2=C1NC3=CC(=C(C=C23)Cl)OC |
Origin of Product |
United States |
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